

Application Notes and Protocols for Quantifying NRA-0160 Effects on Mitochondrial Respiration

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Compound of Interest

Compound Name: NRA-0160

Cat. No.: B15615380

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Introduction

NRA-0160, scientifically known as MSDC-0160, is a novel investigational compound that modulates mitochondrial function by specifically targeting the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation. By inhibiting the MPC, **NRA-0160** effectively reroutes cellular metabolism, prompting a shift from glucose oxidation towards the utilization of fatty acids and certain amino acids to fuel mitochondrial respiration. This unique mechanism of action has generated significant interest in its therapeutic potential for a range of metabolic and neurodegenerative diseases, including Parkinson's disease.[3][4][5]

These application notes provide a comprehensive overview of the effects of **NRA-0160** on mitochondrial respiration and detailed protocols for their quantification.

Mechanism of Action

NRA-0160 acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[1] This inhibition curtails the influx of pyruvate into the mitochondria, thereby reducing its availability for the pyruvate dehydrogenase complex and subsequent entry into the TCA cycle as acetyl-CoA. This reduction in pyruvate-driven respiration leads to a compensatory metabolic shift. Cells

treated with **NRA-0160** increase their reliance on alternative energy sources, such as fatty acid oxidation and glutamate oxidation, to maintain mitochondrial function and ATP production.^[6] A key downstream consequence of MPC inhibition by **NRA-0160** is the modulation of the mammalian target of rapamycin (mTOR) signaling pathway, which is implicated in cellular growth, proliferation, and autophagy.^{[1][3][4]}

Data Presentation

The following tables summarize the quantitative effects of **NRA-0160** on key parameters of mitochondrial respiration, based on available scientific literature.

Table 1: Inhibitory Concentration (IC₅₀) of **NRA-0160** on Pyruvate-Driven Mitochondrial Respiration

Cell Type	IC ₅₀ (μM)	Reference
C2C12 myoblasts (permeabilized)	~1.5	^[7]
Human Skeletal Muscle Myotubes (HSkMMs) (permeabilized)	~1.3	^[7]
Neonatal Rat Ventricular Myocytes (NRVMs) (permeabilized)	~1.8	^[7]
Rat Cortical Neurons (permeabilized)	~1.6	^[7]
Brown Adipocyte Precursors (permeabilized)	~1.4	^[7]

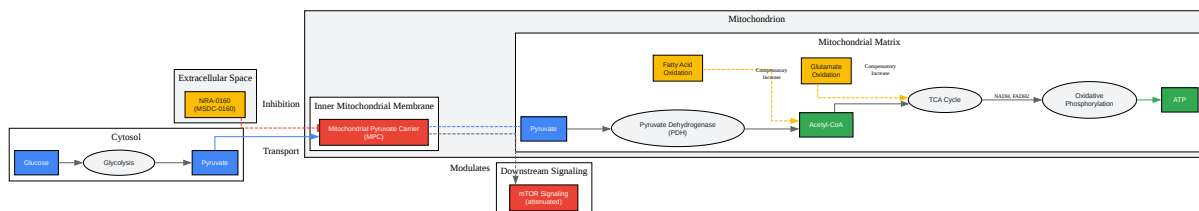
Note: Data is derived from graphical representations in the cited literature and represents the concentration of **NRA-0160** (MSDC-0160) required to inhibit 50% of pyruvate-driven oxygen consumption.

Table 2: Qualitative Effects of **NRA-0160** on Mitochondrial Respiration Parameters

Parameter	Observed Effect	Context	Reference
Oxygen Consumption Rate (OCR)	Normalized under metabolic stress	In cultured dopaminergic neurons exposed to the mitochondrial complex I inhibitor MPP+	[3]
Pyruvate-Driven Respiration	Inhibited	In various permeabilized cell types	[7]
ATP Production	Maintained through metabolic switching	Cells compensate by increasing fatty acid and glutamate oxidation	[6]
mTOR Signaling	Attenuated/Reduced	Downstream effect of MPC inhibition	[1] [3] [4]

Mandatory Visualizations

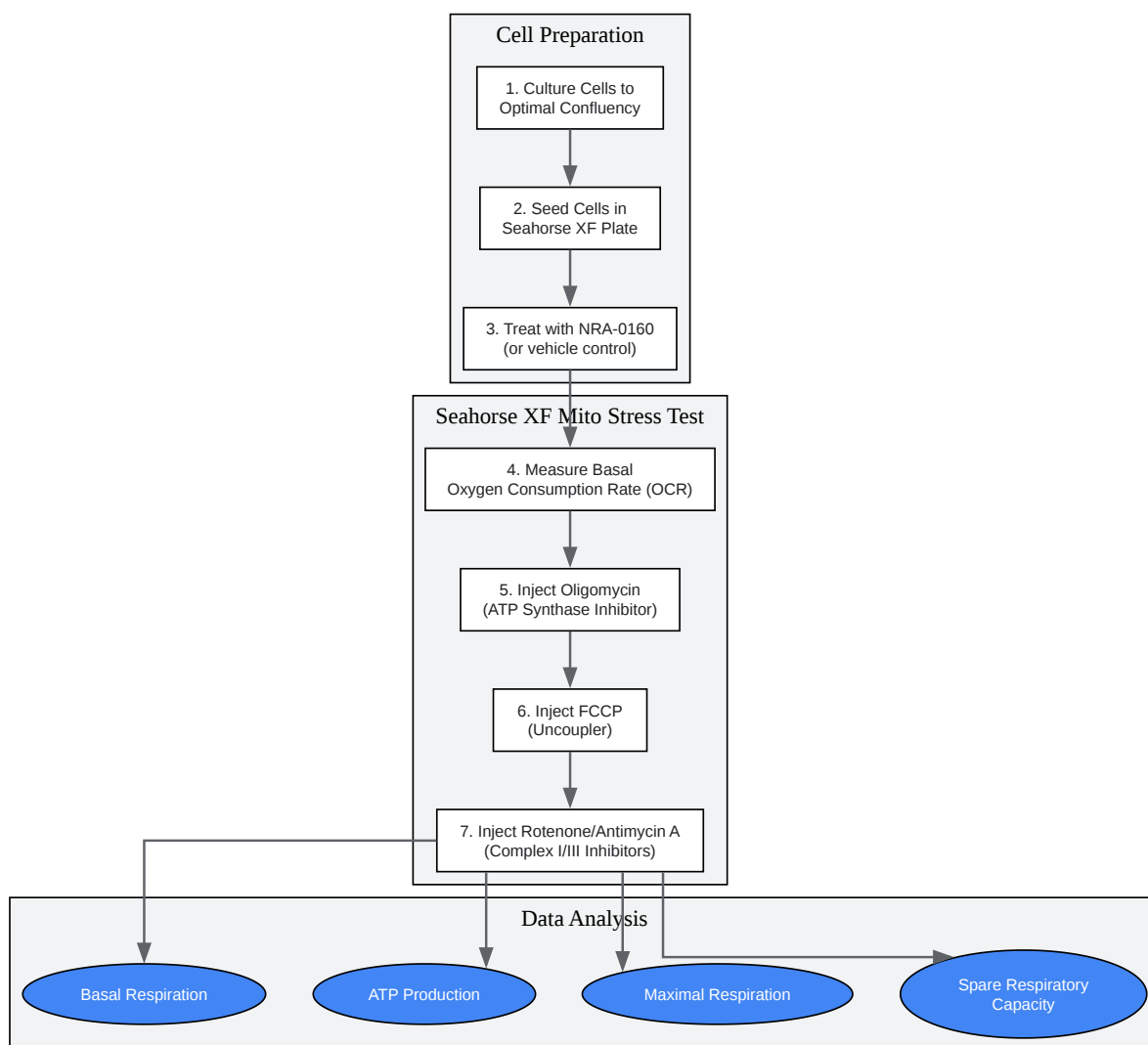
Signaling Pathway of NRA-0160 Action



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Caption: **NRA-0160** inhibits the MPC, altering mitochondrial metabolism and downstream mTOR signaling.

Experimental Workflow for Assessing Mitochondrial Respiration



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- To cite this document: BenchChem. [Application Notes and Protocols for Quantifying NRA-0160 Effects on Mitochondrial Respiration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615380#quantifying-nra-0160-effects-on-mitochondrial-respiration]

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